2-amino-3-(4-ethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
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Description
The compound “2-amino-3-(4-ethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide” is a complex organic molecule. It contains an indolizine core, which is a bicyclic compound consisting of a fused pyridine and pyrrole ring. The compound also contains a trifluoromethyl group, an ethoxybenzoyl group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The trifluoromethyl group is electron-withdrawing, which could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reaction conditions and the specific reagents used. The amide group could undergo hydrolysis under acidic or basic conditions. The trifluoromethyl group is generally quite stable but could potentially undergo reactions with very strong nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, which could increase its boiling point and water solubility compared to compounds without an amide group .Scientific Research Applications
Synthetic Methods
The synthesis of various indolizine derivatives, including those similar in structure to 2-amino-3-(4-ethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide, involves strategic methodologies for incorporating functional groups that contribute to the compound's potential applications. These methods highlight the versatility of indolizine compounds in chemical synthesis and their adaptability in generating diverse derivatives for further research applications (Hassan, Hafez, & Osman, 2014).
Photophysical Properties
Research on indolizine derivatives also explores their photophysical properties. For instance, the study of photoluminescent materials based on indolizine structures reveals their potential in developing sensors and materials with specific optical characteristics. These compounds exhibit unique pH-dependent optical properties, indicating their application in designing responsive materials for various scientific and industrial purposes (Outlaw, Zhou, Bragg, & Townsend, 2016).
Biological Activities
The exploration of indolizine derivatives extends to their biological activities, including antimicrobial and anticancer properties. Novel synthesis routes for benzamide-based indolizine derivatives have been developed, showing remarkable activity against influenza viruses, highlighting the potential of these compounds in antiviral research and therapy (Hebishy, Salama, & Elgemeie, 2020). Additionally, other studies have demonstrated the synthesis of indolizine derivatives with potential application in treating tropical diseases, underscoring their significance in developing new therapeutic agents (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).
Properties
IUPAC Name |
2-amino-3-(4-ethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3/c1-2-34-16-12-10-15(11-13-16)23(32)22-21(29)20(19-9-5-6-14-31(19)22)24(33)30-18-8-4-3-7-17(18)25(26,27)28/h3-14H,2,29H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYIXJRNQZMNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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